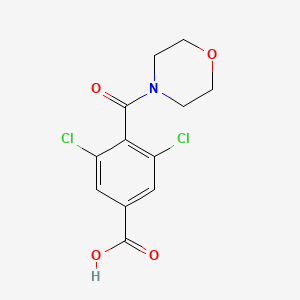
3,5-Dichloro-4-(morpholine-4-carbonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-4-(morpholine-4-carbonyl)benzoic acid is a chemical compound known for its unique structure and versatile applications. It features a benzoic acid core substituted with two chlorine atoms at the 3 and 5 positions and a morpholine-4-carbonyl group at the 4 position. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-(morpholine-4-carbonyl)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dichlorobenzoic acid.
Formation of the Amide Bond: The carboxylic acid group of 3,5-dichlorobenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate is then reacted with morpholine to form the morpholine-4-carbonyl derivative.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4-(morpholine-4-carbonyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Amide Bond Formation: The carboxylic acid group can form amide bonds with amines.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Amide Bond Formation: Coupling reagents like DCC and catalysts like DMAP are used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products with different substituents replacing the chlorine atoms.
Amide Bond Formation: Various amide derivatives depending on the amine used.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Scientific Research Applications
3,5-Dichloro-4-(morpholine-4-carbonyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-(morpholine-4-carbonyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichlorobenzoic acid: Lacks the morpholine-4-carbonyl group, making it less versatile in forming amide bonds.
4-(Morpholine-4-carbonyl)benzoic acid: Lacks the chlorine substituents, affecting its reactivity and properties.
3,5-Dichloro-4-(morpholine-4-carbonyl)phenylboronic acid: Contains a boronic acid group, offering different reactivity and applications.
Uniqueness
3,5-Dichloro-4-(morpholine-4-carbonyl)benzoic acid is unique due to the presence of both chlorine atoms and the morpholine-4-carbonyl group. This combination provides a balance of reactivity and stability, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
651059-01-7 |
|---|---|
Molecular Formula |
C12H11Cl2NO4 |
Molecular Weight |
304.12 g/mol |
IUPAC Name |
3,5-dichloro-4-(morpholine-4-carbonyl)benzoic acid |
InChI |
InChI=1S/C12H11Cl2NO4/c13-8-5-7(12(17)18)6-9(14)10(8)11(16)15-1-3-19-4-2-15/h5-6H,1-4H2,(H,17,18) |
InChI Key |
HZVFYBSPHQTVRM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=C(C=C2Cl)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Benzothiazolamine, N-[(3-chlorophenyl)methylene]-6-fluoro-](/img/structure/B12587315.png)
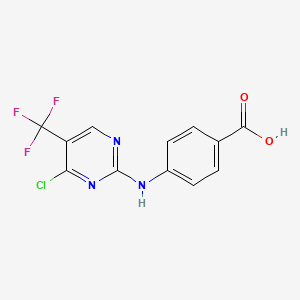
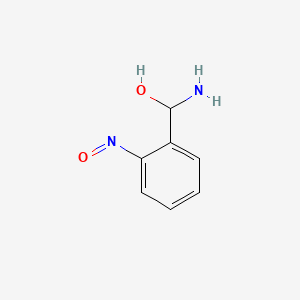
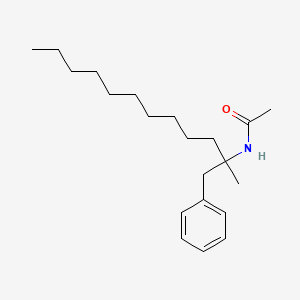

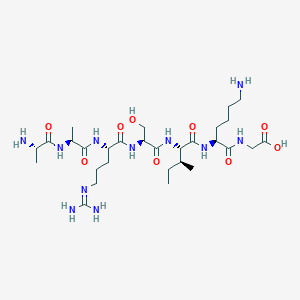
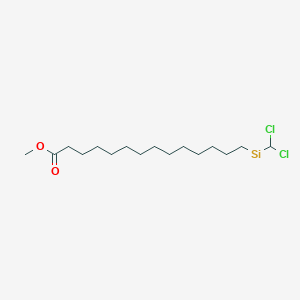
![Benzene, 1-chloro-4-[(1-methyl-3-phenylpropyl)thio]-](/img/structure/B12587350.png)
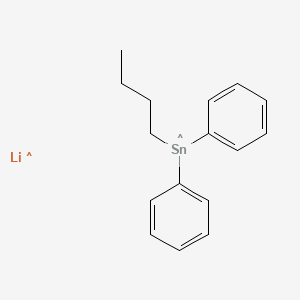
![1-[(2,2-Difluoroethyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene](/img/structure/B12587363.png)
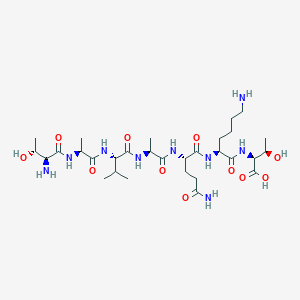
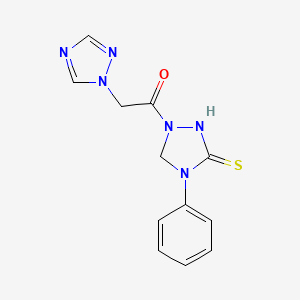
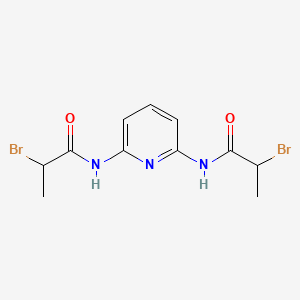
![4-{3-[(Dipropylamino)methyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B12587402.png)
